molecular formula C18H15N3O4S3 B256587 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B256587
M. Wt: 433.5 g/mol
InChI Key: ISRWEWGMYORLAI-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various molecular targets. The anti-inflammatory activity of this compound is believed to be mediated by its ability to inhibit the production of various pro-inflammatory mediators, including cytokines and prostaglandins. The antimicrobial activity of this compound is believed to be mediated by its ability to disrupt the cell membrane of bacterial and fungal cells. The anticancer activity of this compound is believed to be mediated by its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide have been extensively studied. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory activity of this compound is believed to be mediated by its ability to inhibit the production of various pro-inflammatory mediators, including cytokines and prostaglandins. The antimicrobial activity of this compound is believed to be mediated by its ability to disrupt the cell membrane of bacterial and fungal cells. The anticancer activity of this compound is believed to be mediated by its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide in lab experiments include its potent biological activity and its ability to interact with various molecular targets. The limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

The future directions for research on 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and toxicity.

Synthesis Methods

The synthesis of 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a multistep process that involves the reaction of various reagents. The synthesis process of this compound has been extensively studied, and various methods have been proposed. One of the commonly used methods involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 2-bromoacetic acid to form the desired thiazolidinone derivative.

Scientific Research Applications

The compound 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory activity of this compound has been studied in various animal models, and it has been shown to significantly reduce inflammation. The antimicrobial activity of this compound has also been extensively studied, and it has been shown to exhibit potent activity against various bacterial and fungal strains. The anticancer activity of this compound has been studied in various cancer cell lines, and it has been shown to exhibit potent anticancer activity.

properties

Product Name

3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C18H15N3O4S3

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H15N3O4S3/c1-10-8-27-17(19-10)20-15(22)4-5-21-16(23)14(28-18(21)26)7-11-2-3-12-13(6-11)25-9-24-12/h2-3,6-8H,4-5,9H2,1H3,(H,19,20,22)/b14-7-

InChI Key

ISRWEWGMYORLAI-AUWJEWJLSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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